molecular formula C16H15NO3S2 B2670879 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide CAS No. 2097872-84-7

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide

Cat. No. B2670879
CAS RN: 2097872-84-7
M. Wt: 333.42
InChI Key: INDMCHXCIZKOAC-UHFFFAOYSA-N
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Description

“N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide” is a complex organic compound. It contains furan and thiophene rings, which are five-membered heterocyclic compounds containing oxygen and sulfur respectively . The compound also contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are five-membered, with oxygen and sulfur heteroatoms respectively . The benzenesulfonamide group would add additional complexity to the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, its solubility, melting point, and boiling point would be influenced by the presence of the furan, thiophene, and benzenesulfonamide groups .

Scientific Research Applications

Organic Synthesis and Catalysis

A study highlights the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction. This process, which involves a rare 1,2-alkynyl migration onto a gold carbenoid, enriches the chemistry of gold carbenoids with respect to group migration (Wang et al., 2014). Another research demonstrates the facilitation of furans, pyrroles, and thiophenes synthesis via gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols, offering a high-yielding and simple method for obtaining aromatic heterocycles (Aponick et al., 2009).

Material Science

In the field of material science, phenothiazine derivatives with various conjugated linkers (furan, thiophene) have been synthesized and utilized in dye-sensitized solar cells. Among them, compounds with furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency, indicating the potential of such compounds in enhancing photovoltaic performance (Kim et al., 2011).

Safety and Hazards

The safety and hazards associated with “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide” would depend on various factors, including its physical and chemical properties, how it’s used, and how it’s handled and stored. For instance, similar compounds have been associated with hazards such as acute toxicity and eye irritation .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-22(19,13-6-2-1-3-7-13)17-12-14(15-8-4-10-20-15)16-9-5-11-21-16/h1-11,14,17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDMCHXCIZKOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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